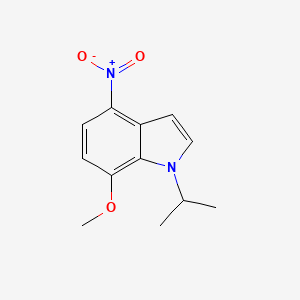

7-Methoxy-4-nitro-1-propan-2-ylindole

Description

7-Methoxy-4-nitro-1-propan-2-ylindole is a substituted indole derivative featuring a methoxy group at position 7, a nitro group at position 4, and an isopropyl group at position 1 of the indole core. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules and natural products . The isopropyl substituent at position 1 adds steric bulk, which could modulate biological interactions or synthetic accessibility.

Properties

CAS No. |

959687-54-8 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

7-methoxy-4-nitro-1-propan-2-ylindole |

InChI |

InChI=1S/C12H14N2O3/c1-8(2)13-7-6-9-10(14(15)16)4-5-11(17-3)12(9)13/h4-8H,1-3H3 |

InChI Key |

AMUOZMGQRZSDPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC(=C21)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Methoxy-1H-indole

- Structure : Lacks nitro and isopropyl groups.

- Synthesis : Prepared via oxalyl chloride-mediated reactions, as seen in the synthesis of 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid (yield: ~80%) .

- Properties : Less reactive due to the absence of electron-withdrawing nitro groups. Higher lipophilicity compared to polar derivatives.

2-Alkyl-7-methoxyindoles

- Structure : Alkyl groups (e.g., ethyl, methyl) at position 2 instead of position 1.

- Synthesis : Achieved via scalable methods with ~75% yields, emphasizing the importance of alkylation steps .

- Applications : Serve as intermediates in natural product synthesis. Steric effects from alkyl groups at position 2 may differ from those at position 1.

4-Nitroindole Derivatives

- Structure : Nitro group at position 4 (as in the target compound) vs. other positions (e.g., 5-nitroindole).

- Reactivity : Nitro at position 4 directs electrophilic substitution to adjacent positions, influencing downstream reactions. Comparatively, 5-nitroindoles exhibit distinct regioselectivity in functionalization.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Chloro and carboxylic acid substituents instead of nitro and methoxy groups.

Research Findings and Insights

- Synthetic Challenges : Introducing nitro groups to indoles often requires controlled conditions to avoid over-nitration or side reactions. The isopropyl group in the target compound may hinder nitration efficiency .

- Substituent Positioning : Methoxy at position 7 deactivates the indole ring, directing nitro groups to position 4. This contrasts with unsubstituted indoles, where nitration favors position 5 .

- Biological Relevance : Nitroindoles are explored for antimicrobial and anticancer activity, though the target compound’s specific profile remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.